Product packaging for Cubebin dimethyl ether(Cat. No.:)

Cubebin dimethyl ether

Cat. No.: B1257021
M. Wt: 386.4 g/mol
InChI Key: NQFDLHKMNTXMAG-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cubebin dimethyl ether is a synthetic derivative of the natural lignan, cubebin, with the molecular formula C22H26O6 and a molecular weight of 386.40 g/mol . It is classified as a dibenzylbutane lignan . While specific biological data for the dimethyl ether derivative is limited, its parent compound, cubebin, has demonstrated significant research value. Studies show that cubebin acts as an acetylcholinesterase (AChE) inhibitor, which is a key mechanism for investigating potential cognitive enhancements . In vitro and molecular docking studies have revealed that cubebin binds well within the catalytic site of the AChE enzyme, and it has shown a protective effect against memory impairment in animal models, attributed to both its AChE inhibitory and antioxidant activities . This compound is for research applications only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the scientific literature for the most current findings on this compound and its parent molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O6 B1257021 Cubebin dimethyl ether

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

5-[(2S,3S)-3-(1,3-benzodioxol-5-ylmethyl)-4-methoxy-2-(methoxymethyl)butyl]-1,3-benzodioxole

InChI

InChI=1S/C22H26O6/c1-23-11-17(7-15-3-5-19-21(9-15)27-13-25-19)18(12-24-2)8-16-4-6-20-22(10-16)28-14-26-20/h3-6,9-10,17-18H,7-8,11-14H2,1-2H3/t17-,18-/m1/s1

InChI Key

NQFDLHKMNTXMAG-QZTJIDSGSA-N

Isomeric SMILES

COC[C@@H](CC1=CC2=C(C=C1)OCO2)[C@H](CC3=CC4=C(C=C3)OCO4)COC

Canonical SMILES

COCC(CC1=CC2=C(C=C1)OCO2)C(CC3=CC4=C(C=C3)OCO4)COC

Synonyms

cubebin dimethyl ether

Origin of Product

United States

Natural Occurrence and Isolation of Cubebin Dimethyl Ether

Botanical Sources and Distribution

Cubebin (B1669318) dimethyl ether and its structural relatives are secondary metabolites found in a targeted range of plant species. Their presence is most notably documented in the Phyllanthus genus of the Euphorbiaceae family and is related to similar lignans (B1203133) in the Piperaceae family.

Phyllanthus niruri, a well-known medicinal plant from the Euphorbiaceae family, has been identified as a natural source of cubebin dimethyl ether. The compound was successfully isolated from cell suspension cultures of this plant, marking a significant finding in the study of its phytochemical composition. The structure of the isolated this compound was confirmed using mass spectrometry combined with 1H and 13C NMR data.

While this compound has not been directly reported in Phyllanthus amarus, a closely related novel lignan (B3055560), 7'-oxocubebin dimethylether, was isolated from its non-transformed root in vitro cultures. This discovery positions P. amarus as a selective source for this unique derivative. The structure of this compound was established through one- and two-dimensional NMR spectroscopy and mass spectrometry data. The broader lignan profile of P. amarus is rich and includes well-known compounds such as phyllanthin and hypophyllanthin.

The parent compound, cubebin, and its derivatives are well-documented in the Piperaceae family, particularly in Piper cubeba (cubeb pepper). This species is a significant source of various lignans, including (-)-cubebin, which is considered one of its major components. Studies have identified up to 28 different lignans in the leaves, berries, and stalks of P. cubeba.

Within the Euphorbiaceae family, beyond the Phyllanthus genus, other species are also known to produce a diverse array of lignans. For instance, five new lignans, along with thirteen known ones, were isolated from the medicinal plant Euphorbia hirta. This indicates a broader capacity for lignan biosynthesis within this family, although the specific presence of this compound in these other species is not yet documented.

CompoundPlant SourceFamilyReference
This compoundPhyllanthus niruri (cell cultures)Euphorbiaceae
7'-oxocubebin dimethyletherPhyllanthus amarus (root cultures)Euphorbiaceae
(-)-CubebinPiper cubebaPiperaceae
Various Lignans (not specified as this compound)Euphorbia hirtaEuphorbiaceae
Table 1: Botanical Sources of this compound and Related Lignans

Isolation Methodologies from Natural Sources

The isolation of this compound and related lignans from plant material involves a multi-step process that begins with extraction and is followed by purification using chromatographic techniques.

A variety of extraction methods have been developed to obtain lignan-rich extracts from plant sources. The choice of technique can significantly impact the yield and purity of the target compounds.

Conventional Solvent Extraction : Soxhlet extraction is a commonly used method. For instance, powdered fruits of P. cubeba have been extracted with chloroform (B151607) using a Soxhlet apparatus. However, this method can be lengthy. Maceration and simple solvent partitioning with petroleum ether have also been employed, though they may yield impure products.

Ultrasound-Assisted Extraction (UAE) : This modern technique has been optimized for extracting lignans from P. cubeba. An 84% aqueous ethanol solution used for 38 minutes was found to be the most effective condition, extracting over 80% of the total lignans and proving superior to maceration and Soxhlet methods.

Supercritical Fluid Extraction (SFE) : For P. amarus, SFE using a Box-Behnken experimental design has been optimized. The ideal conditions were determined to be an extraction pressure of 23.2 MPa, a temperature of 40°C, and methanol (B129727) as a modifier, yielding 12.83 mg/g of phyllanthin.

Extraction MethodPlant SourceKey ParametersOutcomeReference
Soxhlet ExtractionPiper cubebaSolvent: ChloroformTotal extraction of lignans
Ultrasound-Assisted Extraction (UAE)Piper cubebaSolvent: 84% aqueous ethanol; Time: 38 min>80% extraction of total lignans
Supercritical Fluid Extraction (SFE)Phyllanthus amarusPressure: 23.2 MPa; Temp: 40°C; Modifier: MethanolOptimized yield of 12.83 mg/g phyllanthin
Table 2: Comparison of Lignan Extraction Techniques

Following crude extraction, chromatographic methods are essential for the isolation and purification of specific lignans like this compound.

Thin-Layer Chromatography (TLC) : Preparative TLC has been successfully used to isolate compounds from the hexane fraction of an ethanol extract of P. amarus roots. It is also used for initial analysis and method development.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile and widely used method for both the analysis and purification of lignans. A reliable reverse-phase HPLC (RP-HPLC) method has been developed and validated for quantifying lignans in P. cubeba seeds and their extracts. Semi-preparative HPLC is particularly effective for obtaining pure compounds from complex mixtures and has been applied to isolate lignans from Euphorbia hirta.

Chemical Compounds Mentioned

Compound Name
(-)-Cubebin
7'-oxocubebin dimethylether
Cubebin
This compound
Hypophyllanthin
Phyllanthin
Table 3: List of Chemical Compounds

Biosynthetic Pathways and Precursors

Proposed Lignan (B3055560) Biosynthesis Routes

The journey to synthesizing lignans (B1203133), including cubebin (B1669318) dimethyl ether, commences with the phenylpropanoid pathway. nih.gov This fundamental metabolic route in plants is responsible for producing a wide array of secondary metabolites from the amino acid phenylalanine. mdpi.com

The generally accepted route for lignan biosynthesis can be outlined as follows:

Formation of Monolignols : The pathway begins with phenylalanine, which is converted through several enzymatic steps into cinnamic acid, and subsequently to p-coumaric acid, caffeic acid, and ferulic acid. nih.gov Ferulic acid is then converted to the key monolignol precursor, coniferyl alcohol. nih.govmdpi.com

Dimerization to Form Pinoresinol (B1678388) : Two molecules of coniferyl alcohol undergo a stereospecific oxidative coupling reaction to form the foundational lignan, (+)-pinoresinol. nih.govfrontiersin.org This crucial step is mediated by dirigent proteins (DIRs), which guide the coupling of the phenoxy radicals to ensure the correct stereochemistry. nih.govarkat-usa.org In the absence of these proteins, a racemic mixture of products would be formed. arkat-usa.org

Divergent Pathways from Pinoresinol : Following the formation of pinoresinol, the biosynthetic pathway can diverge to create the vast structural diversity seen in lignans. nih.gov

Dibenzylbutane Lignans : One major route involves the sequential reduction of pinoresinol by pinoresinol-lariciresinol reductase (PLR) enzymes. This first produces lariciresinol (B1674508) and then secoisolariciresinol. arkat-usa.org Further enzymatic modifications can lead to other lignans like matairesinol. arkat-usa.org This pathway is prominent in plants like flax. nih.govresearchgate.net

Furofuran and other Lignans : In other pathways, the furofuran structure of pinoresinol is retained and modified, or it serves as a precursor for other classes like dibenzylbutyrolactone lignans, such as hinokinin (B1212730). nih.govresearchgate.net Cubebin and its derivatives belong to this broad category. The asymmetric synthesis of cubebin dimethyl ether has been accomplished starting from intermediates common to the synthesis of the dibenzylbutyrolactone lignan (+)-hinokinin. znaturforsch.comresearchgate.net

Role of Key Biosynthetic Precursors (e.g., Ferulic Acid, Caffeic Acid)

The initial building blocks for lignan biosynthesis are derived from the shikimic acid pathway, which produces aromatic amino acids like phenylalanine. The subsequent phenylpropanoid pathway then generates key hydroxycinnamic acid intermediates.

Caffeic Acid : This compound is a central intermediate in the biosynthesis of lignin (B12514952) and other phenylpropanoids. wikipedia.org It is formed via the hydroxylation of p-coumaric acid. nih.gov Caffeic acid can then be channeled towards various metabolic fates, including its conversion to ferulic acid. wikipedia.org Its critical role as a precursor is demonstrated by studies where feeding it to cell cultures directly increases lignan production. nih.gov In cell suspension cultures of Phyllanthus niruri, adding 0.5 mM caffeic acid led to a significant increase in the production of this compound. nih.gov

Ferulic Acid : Ferulic acid is biosynthesized from caffeic acid through methylation, a reaction catalyzed by the enzyme caffeate O-methyltransferase. wikipedia.orgwikipedia.org It is a direct precursor to coniferyl alcohol, one of the primary monolignols that dimerize to form the lignan backbone. mdpi.comwikipedia.org The importance of ferulic acid in lignan biosynthesis has been strongly suggested through metabolic analysis in plants like Carthamus tinctorius. researchgate.net Similar to caffeic acid, feeding experiments with ferulic acid have confirmed its role. The addition of 0.5 mM ferulic acid to Phyllanthus niruri cell cultures resulted in a seven-fold increase in this compound accumulation. nih.gov

Enzymatic Transformations in Lignan Metabolism

The biosynthesis of lignans from phenylalanine is a multi-step process, with each transformation catalyzed by a specific enzyme. These enzymatic reactions ensure the precise and efficient construction of complex lignan molecules.

The key enzymes involved in the pathway leading to lignan precursors are summarized below.

In vitro Cell Culture Systems for Biosynthesis Enhancement

Plant cell, tissue, and organ cultures represent a promising biotechnological platform for producing valuable secondary metabolites like lignans, independent of geographical and climatic constraints. phcogrev.comnih.gov These in vitro systems allow for controlled production and can be optimized to enhance the yield of specific compounds.

Cell suspension cultures of Phyllanthus niruri have been successfully established and shown to produce lignans, including the novel compound this compound. nih.gov This was the first report of P. niruri cell cultures successfully producing these compounds. nih.gov

A key strategy for increasing the production of target metabolites in cell cultures is precursor feeding. By supplying key intermediates of a biosynthetic pathway, the metabolic flux can be directed towards the desired final product. This approach has proven effective for enhancing this compound biosynthesis.

The table below details the results of feeding precursors to Phyllanthus niruri cell suspension cultures. nih.gov

Other strategies to enhance production in vitro include the use of elicitors (biotic or abiotic stress-inducing agents) and genetic engineering. nih.gov For instance, transgenic Forsythia cell lines with down-regulated PLR expression showed a 20-fold accumulation of the precursor pinoresinol. oup.comnih.gov Such metabolic engineering techniques hold potential for creating highly productive systems for specific lignans like this compound.

Table of Mentioned Chemical Compounds

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Cubebin (B1669318) Dimethyl Ether

The complete, or total, synthesis of cubebin dimethyl ether from simple starting materials has been achieved through an elegant asymmetric route. This approach allows for the construction of the molecule with a high degree of control over its three-dimensional structure.

Key Synthetic Steps and Intermediates

The synthesis relies on a series of carefully planned steps and the formation of specific chemical intermediates. A crucial reaction is the asymmetric Michael addition of an enantiopure lithiated α-aminonitrile to 5H-furan-2-one. znaturforsch.comresearchgate.net This step is instrumental in creating the trans-substituted γ-butyrolactone core structure with high stereochemical purity. znaturforsch.com The resulting enantiopure trans-configurated 2,3-disubstituted γ-butyrolactone is a versatile intermediate that serves as a common precursor to (+)-hinokinin, (+)-dihydrocubebin, and ultimately (8S,8'S)-cubebin dimethyl ether. znaturforsch.com The final step to afford this compound involves a methylation reaction using sodium hydride and methyl iodide. researchgate.net

Table 1: Key Steps in the Asymmetric Synthesis of this compound

StepReaction TypeKey Reagents/IntermediatesPurpose
1 Asymmetric Michael AdditionEnantiopure lithiated α-aminonitrile, 5H-furan-2-oneConstruction of the trans-substituted γ-butyrolactone scaffold with high stereocontrol. znaturforsch.com
2 Transformation of IntermediateVarious reagentsConversion of the γ-butyrolactone to (+)-dihydrocubebin. znaturforsch.com
3 MethylationSodium Hydride (NaH), Methyl Iodide (MeI)Conversion of (+)-dihydrocubebin to (8S,8'S)-cubebin dimethyl ether. znaturforsch.comresearchgate.net

Enantioselective and Diastereoselective Control

Table 2: Stereochemical Outcomes of the Key Synthetic Step

ParameterValueMethod of Control
Diastereomeric Excess (de)≥ 98%Asymmetric Michael Addition. znaturforsch.comresearchgate.net
Enantiomeric Excess (ee)≥ 98%Use of an enantiopure lithiated aminonitrile. znaturforsch.comresearchgate.net

Partial Synthesis of this compound Derivatives and Analogues

In addition to total synthesis, partial synthesis starting from naturally abundant lignans (B1203133) like (-)-cubebin provides an efficient route to various derivatives and analogues. This strategy leverages the existing complex scaffold and introduces new functionality through targeted chemical modifications.

Modifications of the Lactone Ring

The lactone ring present in related lignans is a key site for chemical modification. While direct modification of the this compound lactone is not extensively detailed, studies on the parent compound, (-)-cubebin, which features a lactol ring, offer significant insight. The hydroxyl group of the lactol in (-)-cubebin is a versatile handle for derivatization. scielo.br This suggests that if this compound were to be synthesized with a lactol instead of a fully reduced furan (B31954) ring, similar modifications would be accessible.

Esterification and Etherification Reactions

Etherification is a primary method for producing derivatives of related lignans, a strategy directly applicable to the synthesis of this compound itself from its diol precursor, dihydrocubebin. znaturforsch.com The Williamson ether synthesis, a classic and robust method for forming ethers, has been successfully used to prepare derivatives such as (-)-O-benzylcubebin from (-)-cubebin. scielo.br This reaction involves the formation of an alkoxide from the parent alcohol, which then undergoes nucleophilic substitution with an alkyl halide. scielo.br

Specifically, the synthesis of (-)-O-methylcubebin, an analogue of this compound, demonstrates the feasibility of methylation reactions on the cubebin scaffold. scielo.br This transformation highlights that the hydroxyl groups of the cubebin structure can be readily converted to methyl ethers, which is the defining structural feature of this compound. znaturforsch.com

Dimerization Strategies of Lignan (B3055560) Precursors

The synthesis of the core lignan skeleton, a dimer of two phenylpropanoid units, is frequently achieved through oxidative coupling of monolignol precursors. A primary example is the dimerization of coniferyl alcohol, which can lead to various linkage types depending on the reaction conditions and catalysts used. Both chemical and enzymatic methods have been explored to achieve this critical dimerization step.

Enzymatic approaches often employ oxidases like peroxidases and laccases. researchgate.netfrontiersin.org These enzymes generate phenoxy radicals from monolignols, which then couple to form dimeric structures. researchgate.net For instance, the use of horseradish peroxidase (HRP) with hydrogen peroxide can catalyze the dimerization of coniferyl alcohol. scispace.com However, this method can result in a mixture of products with different linkages, such as β-5, β-O-4, and β-β'. researchgate.netscispace.com The regioselectivity of this coupling can be influenced by factors like pH and the solvent system. researchgate.netscispace.com In some cases, dirigent proteins are believed to guide the stereochemistry of the radical coupling in nature, a feature that is challenging to replicate in vitro. rsc.org

Chemical methods provide an alternative to enzymatic synthesis. Oxidizing agents like iron(III) chloride (FeCl₃) have been used to catalyze the dimerization of coniferyl alcohol. frontiersin.org This approach can sometimes offer better yields and selectivity compared to enzymatic methods. For example, the synthesis of pinoresinol (B1678388), a lignan with a β-β' linkage, has been achieved with improved yields using FeCl₃ as a catalyst for the coupling of a 5-bromoconiferyl alcohol intermediate. frontiersin.org Other chemical strategies include the use of reagents like thallium(III) trifluoroacetate (B77799) for the dehydrodimerization of cinnamic acid derivatives. mdpi.com

A notable strategy in the synthesis of tetrahydrofuran (B95107) lignans involves a tandem reaction that includes the dimerization of enolates triggered by single-electron oxidation. rsc.org This bio-inspired approach assembles the lignan carbon framework in a single step from substituted aryllithiums and unsaturated aldehydes. rsc.org

Dimerization StrategyPrecursor(s)Catalyst/ReagentKey Products/IntermediatesReference(s)
Enzymatic Oxidative CouplingConiferyl alcoholHorseradish Peroxidase (HRP)/H₂O₂β-5, β-O-4, and β-β' linked dimers researchgate.netscispace.com
Enzymatic Oxidative CouplingConiferyl alcoholLaccase/O₂Pinoresinol (racemic) researchgate.netmdpi.com
Chemical Oxidative Coupling5-Bromoconiferyl alcoholIron(III) Chloride (FeCl₃)Pinoresinol frontiersin.org
Tandem Nucleophilic Addition/Redox Isomerization/Oxidative CouplingAryllithiums, Unsaturated aldehydesRuthenium catalyst2,3-Dialkyl-1,4-diketones rsc.org
Thallium-mediated DehydrodimerizationCinnamic acid derivativesThallium(III) trifluoroacetateDimeric lignans mdpi.com

Biotransformation of Cubebin and Analogues

Biotransformation utilizes biological systems, such as whole microbial cells or isolated enzymes, to perform chemical modifications on a substrate. This approach is a valuable tool for producing novel or known compounds, often with high stereo- and regioselectivity under mild conditions.

Microbial Transformation Systems (e.g., Filamentous Fungi Aspergillus terreus, Aspergillus niger)

The filamentous fungi Aspergillus terreus and Aspergillus niger have been effectively used for the biotransformation of the lignan (-)-cubebin. tandfonline.combiocrick.com These microorganisms are known for their ability to perform a wide range of reactions, including hydroxylations, oxidations, and demethylations, often mimicking mammalian P450 cytochrome-mediated metabolism. tandfonline.com

When (-)-cubebin is subjected to biotransformation by cultures of A. terreus and A. niger, it is efficiently converted into other bioactive lignans, primarily (-)-hinokinin and (-)-parabenzlactone. tandfonline.combiocrick.com This microbial conversion represents an advantageous alternative to semi-synthesis, as it avoids the use of potentially toxic and polluting reagents and solvents. tandfonline.combiocrick.com The ability of these Aspergillus species to catalyze such transformations highlights their potential in the sustainable production of valuable lignan derivatives.

MicroorganismSubstrateMajor Product(s)SignificanceReference(s)
Aspergillus terreus(-)-Cubebin(-)-Hinokinin, (-)-ParabenzlactoneEfficient bioprocess for obtaining other bioactive lignans. tandfonline.combiocrick.com
Aspergillus niger(-)-Cubebin(-)-Hinokinin, (-)-ParabenzlactoneMimics mammalian metabolism, providing insights into potential metabolites. tandfonline.combiocrick.com

Enzymatic Bioconversions

The biotransformation of lignans is mediated by specific enzymes that catalyze key steps in their biosynthesis and modification. While the direct enzymatic conversion of cubebin is a specific application, the broader enzymatic toolbox for lignan modification is more extensively studied.

The initial dimerization of monolignol precursors like coniferyl alcohol is catalyzed by oxidoreductases such as laccases and peroxidases. researchgate.netbiomedres.us These enzymes are crucial for forming the core lignan structure. For instance, an endogenous laccase from E. coli, CueO, has been utilized in recombinant systems to initiate the dimerization of coniferyl alcohol to (±)-pinoresinol. mdpi.com

Following dimerization, other enzymes can further modify the lignan skeleton. A key class of enzymes in this regard is the pinoresinol-lariciresinol reductases (PLRs). mdpi.com These enzymes enantioselectively reduce pinoresinol. For example, in a recombinant E. coli system, (+)-pinoresinol is converted by a PLR first to (+)-lariciresinol and subsequently to (-)-secoisolariciresinol. mdpi.com While not acting on cubebin directly, these enzymatic reactions demonstrate the principle of modifying a basic lignan structure to produce other derivatives. The enzymes involved in the specific conversion of cubebin to hinokinin (B1212730) and parabenzlactone (B1217132) by Aspergillus species are likely oxidoreductases that perform benzylic oxidation.

Enzyme ClassSpecific Enzyme ExampleSubstrate(s)Product(s)Role in Lignan BioconversionReference(s)
Oxidoreductase (Laccase)CueO (E. coli)Coniferyl alcohol(±)-PinoresinolDimerization of monolignol precursors. mdpi.com
Oxidoreductase (Peroxidase)Horseradish PeroxidaseConiferyl alcoholDimeric lignans (various linkages)Dimerization of monolignol precursors. scispace.com
ReductasePinoresinol-Lariciresinol Reductase (PLR)(+)-Pinoresinol, (+)-Lariciresinol(+)-Lariciresinol, (-)-SecoisolariciresinolStereoselective modification of the lignan core. mdpi.com

Structural Elucidation and Stereochemical Analysis

Spectroscopic Characterization Techniques

Modern analytical chemistry provides a powerful toolkit for the structural elucidation of natural products. For cubebin (B1669318) dimethyl ether, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are the primary methods employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the structure of cubebin dimethyl ether.

One-dimensional NMR provides fundamental information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule.

The ¹H NMR spectrum of this compound displays characteristic signals that can be assigned to its specific protons. Key resonances include those for the methoxy (B1213986) groups, the methylenedioxy protons, the aromatic protons of the two different benzene (B151609) rings, and the protons of the central butyrolactone-derived chain. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, protons on carbons adjacent to oxygen atoms are deshielded and appear at a lower field (higher ppm value). libretexts.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of distinct carbon environments and their chemical shifts. The spectrum shows signals corresponding to the aromatic carbons, the methylenedioxy carbons, the methoxy carbons, and the aliphatic carbons of the central chain. researchgate.net Carbons bonded to oxygen, such as those in the ether linkages, typically resonate in the range of 50-80 ppm. libretexts.org

Detailed ¹H and ¹³C NMR data for a related compound, 7'-oxothis compound, are presented in the table below, illustrating the types of signals observed for this class of compounds.

Table 1: ¹H and ¹³C NMR Data for a Cubebin Derivative

Position δH (ppm) δC (ppm)
1 135.6
2 7.55 (d, J=1.6 Hz) 108.0
3 149.3
4 150.1
5 6.74 (d, J=7.9 Hz) 109.1
6 7.45 (dd, J=7.9, 1.6 Hz) 124.6
7 2.53 (dd, J=13.7, 4.4 Hz) 38.3
8 2.97 (m) 43.1
9 3.65 (dd, J=9.6, 5.0 Hz) 73.9
1' 134.1
2' 6.84 (s) 108.8
3' 148.9
4' 147.8
5' 6.86 (s) 122.1
6'
7' 211.5
8' 4.31 (t, J=6.7 Hz) 47.7
9' 3.52 (m) 74.9
3,4-OCH₂O 6.04 (s) 102.5
3',4'-OCH₂O 5.91 (s) 103.7
9-OCH₃ 3.23 (s) 59.1
9'-OCH₃ 3.25 (s) 59.2

Data from a study on 7'-oxothis compound. mdpi.com

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure. For this compound, COSY spectra would confirm the sequence of protons in the aliphatic chain. znaturforsch.com

HMQC (Heteronuclear Multiple Quantum Coherence) : HMQC correlates directly bonded carbon and proton atoms. This technique is used to definitively assign carbon signals based on the chemical shifts of their attached protons. znaturforsch.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as the aromatic rings to the central chain. znaturforsch.commdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. This is vital for determining the relative stereochemistry of the molecule, such as the trans configuration of the substituents on the butyrolactone-derived core.

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, leading to the elucidation of the planar structure and relative stereochemistry of this compound. znaturforsch.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of this compound, which is C₂₂H₂₆O₆. researchgate.netnih.gov The calculated exact mass for this formula is 386.1729, and HRMS measurements for the synthesized compound have found a value of 386.172940, confirming the elemental composition. researchgate.net

Electrospray Ionization is a soft ionization technique that is well-suited for analyzing relatively polar and thermally fragile molecules like lignans (B1203133). In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, which allows the intact molecule to be observed in the mass spectrum, often as a protonated molecule [M+H]⁺ or an adduct with other ions like sodium [M+Na]⁺. mdpi.comresearchgate.net For a derivative, 7'-oxothis compound, ESI-MS showed ions at m/z = 401 [M+H]⁺, 423 [M+Na]⁺, and 439 [M+K]⁺, confirming its molecular weight. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules, offering valuable information about the functional groups present. The IR spectrum of this compound, typically recorded in chloroform (B151607) (CDCl3), reveals characteristic absorption bands that confirm its molecular framework. znaturforsch.com Key absorptions include those corresponding to C-H stretching in the aromatic and aliphatic regions, C-O ether linkages, and the vibrations of the methylenedioxy groups. znaturforsch.comniscpr.res.in The presence of a C-O-C bond is indicated by a signal around 1242 cm⁻¹. niscpr.res.in

Table 1: Key IR Spectral Data for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹) (Approximate)
Aromatic C-H Stretching > 3000
Aliphatic C-H Stretching < 3000
C-O-C (Ether) Stretching ~1242

Note: The exact positions of IR bands can vary slightly depending on the experimental conditions.

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems. For compounds like this compound, the UV spectrum is characterized by absorption maxima (λmax) that are indicative of its aromatic rings. In methanol (B129727), the UV spectrum of a related compound, (-)-cubebin, shows a maximum absorption at 285 nm, which is a useful reference for the chromophoric system present in this compound. niscpr.res.in

Table 2: UV Spectral Data for a Related Lignan (B3055560)

Compound Solvent λmax (nm)

Chiroptical Spectroscopy for Absolute Configuration Determination

Determining the absolute spatial arrangement of atoms (absolute configuration) in chiral molecules like this compound is a significant challenge. Chiroptical techniques, which measure the differential interaction of the molecule with left and right circularly polarized light, are indispensable for this purpose.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a powerful spectroscopic method for determining the absolute configuration of chiral compounds in solution. researchgate.netmtoz-biolabs.com The experimental ECD spectrum of the target molecule is compared with the theoretically calculated spectra for its possible stereoisomers. researchgate.netschrodinger.com A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. researchgate.net This technique has been successfully applied to determine the absolute configuration of related lignans like (-)-cubebin, where the experimental ECD spectrum was compared with quantum chemical predictions to establish the (8R,8aR,9S) configuration. researchgate.net

Integration with Quantum Chemical Calculations

The reliability of ECD for stereochemical assignment is greatly enhanced when coupled with quantum chemical calculations. researchgate.netnih.gov These calculations are used to predict the ECD spectra for all possible stereoisomers of the molecule. researchgate.net By comparing these theoretical spectra with the experimentally obtained one, the correct absolute configuration can be determined with a high degree of confidence. researchgate.netnih.gov This combined approach is considered the gold standard for the reliable stereochemical assignment of natural products. researchgate.net

X-ray Crystallography for Relative Configuration

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in its crystalline state, including the relative arrangement of its stereocenters (relative configuration). acs.org This technique has been instrumental in confirming the structures of numerous natural products. acs.orgacademie-sciences.fr While a specific X-ray crystal structure for this compound is not detailed in the provided context, the asymmetric synthesis of its (8R,8'R) enantiomer has been reported, with the stereochemistry being confirmed through the synthesis process and spectroscopic data. znaturforsch.comresearchgate.net For complex molecules, X-ray crystallography, when feasible, offers an unambiguous method to determine the relative stereochemistry. researchgate.net

Mechanistic Studies of Biological Activities in Vitro/cellular/molecular

Molecular Interactions with Biological Targets

While direct experimental data on the molecular interactions of cubebin (B1669318) dimethyl ether is not extensively available, studies on its parent compound, cubebin, offer significant insights into the potential biological targets of this class of lignans (B1203133).

Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase)

Research into the enzyme-inhibiting properties of cubebin dimethyl ether is not prominent in the current literature. However, its parent compound, cubebin, has been investigated for its ability to inhibit acetylcholinesterase (AChE), a key enzyme in the cholinergic system and a target in the management of Alzheimer's disease. dntb.gov.ua

In vitro assays demonstrated that cubebin inhibits the AChE enzyme, with one study reporting a half-maximal inhibitory concentration (IC50) value of 992 μM. biocrick.comresearchgate.net Another study noted that cubebin fractions exhibited AChE inhibitory activity with an IC50 value of 72.72 ± 8.7 μg/mL. istanbul.edu.tr This inhibition of AChE by cubebin is considered a potential mechanism for its observed neuroprotective effects in preclinical models. biocrick.comresearchgate.net

Mitochondrial Complex I Inhibition and Subunit Interactions

Cubebin and its derivatives have been identified as inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase). These compounds were shown to inhibit the state 3 glutamate/malate-supported respiration of hamster liver mitochondria, with IC50 values for various derivatives ranging from 12.16 to 83.96 μM. The compounds also inhibited the NADH oxidase activity in submitochondrial particles, indicating a direct interaction with complex I. This inhibition is believed to contribute to some of the observed biological activities, such as the toxicity seen at high concentrations.

The mechanism tends towards a non-competitive type of inhibition concerning the interaction of NADH with the complex. While cubebin itself was a relatively modest inhibitor, structural modifications, such as those seen in the derivative (-)-hinokinin, significantly enhanced this inhibitory activity. The specific interaction of this compound with mitochondrial complex I or its subunits has not been detailed in these studies.

Ligand-Protein Docking Studies

Molecular docking serves as a computational method to predict the binding orientation and affinity of a ligand to a protein target. semanticscholar.org While docking studies for many biological targets are not available for this compound, one in-silico study analyzing phytocompounds as potential chronic pain modulators included this specific molecule. semanticscholar.org

In this analysis, this compound was docked against various protein targets involved in inflammatory hyperalgesia. The study reported its docking score and interactions with key amino acid residues within the binding pockets of these proteins. semanticscholar.org

CompoundDocking ScoreInteracting Amino Acid ResiduesReference
This compound-35.93TYR119A, TYR59A semanticscholar.org

For context, molecular docking studies on the parent compound, cubebin, revealed that it binds well within the catalytic site of the acetylcholinesterase (AChE) enzyme, showing π-π stacking and hydrogen bonding with the enzyme's residues. biocrick.com

Cellular Pathway Modulation

Anti-inflammatory Pathways (Cellular Models)

Specific studies detailing the modulation of anti-inflammatory pathways by pure this compound are limited. However, research on extracts containing related lignans provides evidence of anti-inflammatory effects at the cellular level. Lignans as a class are known to possess anti-inflammatory properties. biocrick.com

Extracts from Piper cubeba, a known source of the parent compound cubebin, have been shown to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. biocrick.com This suggests an ability to modulate inflammatory responses in cellular models. Further studies on methanol (B129727) extracts of Piper cubeba demonstrated that the anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Antiproliferative/Anti-cancer Mechanisms (Cell Line Studies)

The antiproliferative activity of this compound has not been extensively characterized. However, its parent compound, cubebin, has been evaluated for its in-vitro antiproliferative effects against a panel of human tumor cell lines.

These studies indicate that cubebin exhibits cytostatic activity, inhibiting cell growth across various cancer types. The mechanism is believed to involve the induction of apoptosis, or programmed cell death. The growth inhibitory (GI50) concentrations for cubebin against several cell lines have been determined, showing selective activity. For instance, cubebin displayed notable activity against glioma, kidney, prostate, and colon cancer cell lines.

Cell LineCancer TypeActivity (GI50) of CubebinReference
U251Glioma (CNS)≤ 30 µg/mL
786-0Kidney≤ 30 µg/mL
PC-3Prostate≤ 30 µg/mL
HT-29Colon≤ 30 µg/mL
K562Leukemia≤ 4.0 µg/mL
MCF-7Breast> 250 µg/mL (Inactive)
NCI-H460Lung> 250 µg/mL (Inactive)

Antimicrobial Action (Bacterial/Fungal Strains)

This compound, a lignan (B3055560) found in plants such as Phyllanthus niruri, has been noted for its antimicrobial properties. researchgate.net Lignans as a class of polyphenolic compounds are recognized for their potential biological activities, including antimicrobial effects. researchgate.net The mechanisms through which polyphenols, including lignans, exert their antimicrobial action are multifaceted. They can include the destabilization of the cell membrane, inhibition of protein synthesis, and the induction of reactive oxygen species (ROS) production within the microbial cells.

While specific mechanistic studies on this compound are not extensively detailed in the provided results, the broader context of lignans and polyphenols suggests its likely modes of action. For instance, the antimicrobial activity of plant extracts containing various polyphenols has been attributed to their ability to interfere with microbial growth and survival. The effectiveness of such compounds can vary significantly depending on the bacterial or fungal strain. Some strains may exhibit higher resistance to the antimicrobial effects of certain polyphenols.

It is important to note that the antimicrobial efficacy of a compound can be influenced by the solvent used for extraction, as different solvents can yield extracts with varying chemical profiles and, consequently, different biological activities. For example, studies on other plant extracts have shown that the choice of extraction solvent, such as ethanol, butane, or dimethyl ether, significantly impacts the composition and potency of the extract against various microorganisms.

Antiprotozoal Mechanisms (e.g., Trypanosoma cruzi)

This compound has been identified as a compound with potential activity against protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease. biocrick.combvsalud.org While direct mechanistic studies on this compound are limited in the provided search results, the activity of related lignans and their derivatives against T. cruzi offers insights into potential mechanisms.

Research on other lignans has shown that these compounds can interfere with the parasite's life cycle, which involves epimastigote, trypomastigote, and amastigote forms. academicjournals.org The efficacy of these compounds can differ against the various life stages of the parasite. For some lignan derivatives, the mechanism of action against T. cruzi has been linked to interference with the parasite's plasma membrane permeability. For instance, one study on a neolignan demonstrated a significant disruption of the plasma membrane in trypomastigotes of T. cruzi. researchgate.net

The structural characteristics of lignans play a crucial role in their antiprotozoal activity. Minor structural modifications can significantly alter their effectiveness. For example, studies on derivatives of the related lignan cubebin have shown that the addition or modification of chemical groups can either enhance or diminish its activity against T. cruzi. academicjournals.org This highlights the importance of the molecular structure in the compound's ability to interact with parasitic targets. While cubebin itself has shown some activity, certain derivatives have demonstrated more potent effects. academicjournals.orgmdpi.com

Antiplatelet Aggregation Mechanisms (In vitro)

This compound, found in Phyllanthus niruri, has been associated with the inhibition of platelet aggregation. researchgate.netresearchgate.net Platelets play a critical role in the formation of thrombi, and antiplatelet agents are crucial for preventing arterial thrombosis. tjnpr.org

The precise mechanism by which this compound inhibits platelet aggregation is not fully elucidated in the provided information. However, studies on related compounds and plant extracts containing lignans provide some potential pathways. The process of platelet aggregation can be initiated by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), epinephrine, thrombin, and arachidonic acid. tjnpr.org The inhibitory action of a compound can be assessed by its ability to counteract the effects of these inducers.

Lignans from various plant sources have demonstrated antiplatelet activity. tjnpr.org The mechanism often involves interference with signaling pathways that lead to platelet activation and aggregation. While specific molecular targets for this compound are not identified, the general mechanisms for antiplatelet agents include the inhibition of enzymes or receptors on the platelet surface.

Antioxidant Activity and Oxidative Stress Mitigation (Cellular Context)

This compound is recognized for its antioxidant properties. researchgate.netresearchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various chronic diseases. mdpi.com Antioxidants mitigate oxidative stress by neutralizing free radicals, thereby preventing cellular damage. jpmsonline.com

The antioxidant mechanism of phenolic compounds, a class to which lignans belong, typically involves the donation of a hydrogen atom from a hydroxyl group on their aromatic ring to neutralize free radicals. semanticscholar.org This action helps to prevent lipid peroxidation, protein oxidation, and DNA damage. mdpi.comsemanticscholar.org

In a cellular context, the antioxidant activity of compounds like this compound can be evaluated through various assays. These include cell-free methods that measure the total phenolic content and the ferric reducing antioxidant power (FRAP), as well as cell-based assays that directly assess the reduction of intracellular ROS levels. semanticscholar.org For instance, the H2DCF-DA assay uses a cell-permeable dye that becomes fluorescent upon oxidation by ROS, allowing for the quantification of ROS scavenging activity within cells. semanticscholar.org

The protective effects of antioxidants are crucial for maintaining cellular integrity and function. By reducing oxidative damage, these compounds can help to prevent the initiation and progression of diseases linked to oxidative stress. jpmsonline.com

Neuroprotective Mechanisms (Cellular/Molecular Models, e.g., Cholinergic Function)

This compound has been implicated in neuroprotective activities, which are often linked to its antioxidant properties and its influence on cholinergic function. biocrick.com The cholinergic system is vital for cognitive processes, and its dysfunction is a hallmark of neurodegenerative conditions like Alzheimer's disease.

One of the key mechanisms underlying the neuroprotective effects of some compounds is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.govscilit.com By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission. nih.gov Molecular docking studies with the related lignan cubebin have shown that it can bind to the active site of the AChE enzyme. biocrick.comnih.govscilit.com

In cellular models, the neuroprotective effects of lignan-containing extracts have been demonstrated by their ability to protect neuronal cells from cytotoxicity induced by factors like β-amyloid (Aβ) peptides. istanbul.edu.trresearchgate.net Pre-treatment of neuroblastoma cells with such extracts has been shown to significantly improve cell viability in the presence of Aβ. istanbul.edu.trresearchgate.net

Furthermore, the antioxidant activity of these compounds contributes significantly to their neuroprotective capacity. Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. By mitigating oxidative stress, compounds like this compound can help protect brain cells from damage and support cognitive function. biocrick.comnih.govscilit.com

Structure Activity Relationship Sar Studies

Impact of Structural Modifications on Biological Potency

The biological activity of cubebin (B1669318) and its derivatives, including cubebin dimethyl ether, is significantly influenced by structural modifications. Research has shown that alterations to various parts of the molecule, such as the lactone ring, the aromatic rings, and the benzylic carbons, can lead to substantial changes in biological potency and even the type of activity observed.

For instance, the semi-synthesis of derivatives from the naturally occurring lignan (B3055560) (-)-cubebin has been a key strategy to explore and enhance its therapeutic potential. Modifications like acetylation and amination of (-)-cubebin have been shown to boost its analgesic and anti-inflammatory activities. Specifically, acetylated (-)-cubebin demonstrated more potent anti-inflammatory effects, while both acetylated and aminated derivatives exhibited enhanced analgesic properties. researchgate.net

Furthermore, the conversion of (-)-cubebin into other lignans (B1203133), such as (-)-hinokinin, and the creation of derivatives like (-)-O-benzyl cubebin have been explored for various biological activities, including anticancer effects. nih.gov The trypanocidal activity of (-)-cubebin derivatives has also been a subject of study, indicating that structural changes can modulate its effectiveness against parasites like Trypanosoma cruzi. mdpi.com

The synthesis of 5-hydroxymethyl derivatives of dibenzyl butyrolactone lignans represents another avenue of structural modification. These analogues have demonstrated excellent cytotoxic profiles against cancer cell lines. dntb.gov.ua A newly isolated derivative, 7'-oxothis compound, has shown strong cytotoxic activity against the HeLa cell line, highlighting how specific modifications, in this case, the introduction of an oxo group, can confer potent biological effects. mdpi.com

The following table summarizes the impact of some structural modifications on the biological activity of cubebin derivatives:

Table 1: Impact of Structural Modifications on Biological Activity

Parent Compound Modification Resulting Derivative Enhanced/Altered Biological Activity Reference
(-)-Cubebin Acetylation (-)-O-Acetyl cubebin Increased anti-inflammatory activity researchgate.net
(-)-Cubebin Amination (-)-O-Dimethylethylamine cubebin Increased analgesic activity researchgate.net
Cubebin Introduction of an oxo group 7'-Oxothis compound Strong cytotoxic activity against HeLa cells mdpi.com

These examples underscore the principle that the biological potency of this compound and related lignans is not static but can be rationally modulated through chemical synthesis to optimize specific therapeutic effects. academicjournals.org

Stereochemical Influence on Bioactivity

The stereochemistry of lignans, including cubebin and its derivatives, plays a critical role in determining their biological activity. The spatial arrangement of the substituents around the chiral centers in the molecule can significantly affect how it interacts with biological targets, leading to differences in potency and efficacy.

The dibenzylbutyrolactone lignan structure, to which cubebin belongs, possesses multiple stereogenic centers. For (-)-cubebin, the absolute configuration has been determined as (8R,8'R,9S). nih.govresearchgate.net This specific three-dimensional structure is intrinsically linked to its wide range of biological activities. researchgate.net

Research has highlighted that different stereoisomers can exhibit varying degrees of biological effect. For example, the asymmetric synthesis of (+)-hinokinin, (+)-dihydrocubebin, and this compound emphasizes the importance of controlling the stereochemistry during synthesis to obtain the desired biologically active isomer. researchgate.net The synthesis of trans-substituted 2,3-dibenzylbutyrolactones often employs methods that ensure high diastereoselectivity and enantioselectivity, recognizing that the trans configuration is a key feature of many biologically active natural lignans. researchgate.net

Computational Approaches to SAR (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have become invaluable tools for investigating the structure-activity relationships of cubebin and its derivatives, including this compound. These in silico techniques predict the binding affinity and orientation of a ligand within the active site of a target protein, providing insights into the molecular basis of its biological activity.

Molecular docking studies have been employed to understand the interaction of cubebin with various enzymes. For instance, docking simulations of cubebin with acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, revealed that it binds effectively within the enzyme's catalytic site. nih.gov The interactions observed included π-π stacking with specific amino acid residues like histidine and hydrophobic interactions with others such as tryptophan and phenylalanine. nih.gov These findings provide a rationale for the observed AChE inhibitory activity of cubebin. nih.gov

Similarly, molecular docking has been used to screen for potential inhibitors of SARS-CoV-2 proteases. In one study, this compound was identified as a potential inhibitor of the main protease (Mpro), with the docking analysis showing hydrogen bond formation with key residues in the active site. researchgate.net

Docking studies have also been applied to investigate the potential of phytocompounds from Phyllanthus species, including this compound, as modulators of chronic pain. These studies have examined the binding of these compounds to multiple targets involved in inflammatory hyperalgesia. semanticscholar.org The docking scores obtained from these simulations help to identify ligands that are likely to have a significant biological effect. semanticscholar.org

The following table presents a selection of molecular docking results for cubebin and its derivatives against different biological targets:

Table 2: Molecular Docking Studies of Cubebin and Derivatives

Compound Target Protein Key Interactions Predicted Activity Reference
Cubebin Acetylcholinesterase (AChE) π-π stacking, hydrogen bonding, hydrophobic interactions AChE inhibition nih.gov
This compound SARS-CoV-2 Main Protease (Mpro) Hydrogen bonding Antiviral researchgate.net

These computational approaches not only help to explain the observed biological activities but also guide the rational design of new, more potent derivatives.

Design Principles for Enhanced Bioactivity through Chemical Modification

The design of more potent bioactive compounds based on the cubebin scaffold follows several key principles derived from structure-activity relationship studies. These principles guide the chemical modification of the parent molecule to enhance its interaction with biological targets and improve its therapeutic profile. nih.gov

A primary strategy involves the semi-synthesis of derivatives from naturally abundant lignans like (-)-cubebin. academicjournals.org This approach allows for the targeted modification of specific functional groups to explore their impact on biological activity.

Key design principles include:

Modification of the Lactone Ring: Alterations to the butyrolactone ring, such as hydroxylation, have been shown to influence activity. The synthesis of 5-hydroxymethyl derivatives of dibenzyl butyrolactone lignans has led to compounds with significant cytotoxic activity against cancer cells. dntb.gov.ua

Substitution on the Aromatic Rings: The nature and position of substituents on the phenyl groups are critical. The presence of methoxy (B1213986) and methylenedioxy groups is a common feature in many bioactive lignans.

Modification of the Benzylic Positions: Changes at the benzylic carbons can significantly impact potency. For example, the introduction of different functional groups at these positions can modulate the compound's interaction with target enzymes.

Introduction of New Functional Groups: The addition of novel functionalities can confer new or enhanced biological properties. For instance, the introduction of an oxo group to create 7'-oxothis compound resulted in a compound with strong cytotoxic activity. mdpi.com Similarly, the amination of cubebin has been shown to increase its analgesic effects. researchgate.net

Stereochemical Control: Ensuring the correct stereochemistry is paramount, as the three-dimensional structure of the molecule is crucial for its biological activity. Synthetic strategies are often designed to be highly stereoselective to produce the desired isomer. researchgate.net

By applying these principles, researchers can rationally design and synthesize new cubebin derivatives with improved potency and selectivity for various therapeutic targets, including anti-inflammatory, anticancer, and neuroprotective applications. academicjournals.orgdokumen.pub

Analytical Method Development and Validation

Chromatographic Quantification Techniques

Chromatography is the cornerstone for the separation, identification, and quantification of Cubebin (B1669318) dimethyl ether from complex mixtures, such as synthetic reaction products or plant extracts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for these purposes.

While specific, validated High-Performance Liquid Chromatography (HPLC) methods exclusively for Cubebin dimethyl ether are not extensively detailed in publicly available literature, methods for its parent compound, (-)-cubebin, and other related lignans (B1203133) are well-established. biocrick.comnih.gov These methods provide a strong foundation for developing and optimizing a protocol for this compound.

The development process typically involves the strategic selection and refinement of several key parameters to achieve optimal separation and quantification. drawellanalytical.com This includes choosing the appropriate stationary phase (the column), mobile phase (the solvent system), and detector settings. drawellanalytical.com For lignans like this compound, reverse-phase HPLC (RP-HPLC) is commonly employed. nih.gov

Optimization focuses on fine-tuning conditions to ensure sharp, well-resolved peaks with minimal analysis time. chromatographyonline.com Key optimization steps include:

Column Selection : A C18 column is a common choice for separating lignans due to its hydrophobic nature, which provides good retention and resolution. researchgate.net

Mobile Phase Composition : The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often with a pH modifier like o-phosphoric acid to improve peak shape. niscpr.res.in The ratio of these components can be held constant (isocratic elution) or varied over time (gradient elution) to effectively separate all compounds of interest. drawellanalytical.com

Flow Rate and Temperature : Adjusting the flow rate and column temperature can influence the speed of the analysis and the separation efficiency. chromatographyonline.com

Detector Wavelength : The UV detector wavelength is set to the maximum absorbance (λmax) of the analyte to ensure the highest sensitivity. For the related compound (-)-cubebin, the λmax is reported at 285 nm, which would be a logical starting point for this compound. niscpr.res.in

A reliable HPLC method developed for the quantification of (-)-cubebin from Piper cubeba provides a practical example of typical parameters that could be adapted for this compound. niscpr.res.in

niscpr.res.in

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an essential technique for assessing the purity of this compound and identifying any potential impurities or related compounds. researchgate.net The gas chromatograph separates volatile compounds, which are then ionized and detected by the mass spectrometer. This provides not only retention time data but also a mass spectrum for each component, which acts as a molecular fingerprint, enabling confident identification.

GC-MS analysis has been used to characterize synthesized this compound, confirming its molecular weight and fragmentation pattern. researchgate.net The molecular ion peak [M]⁺ for this compound is observed at an m/z of 386, with an [M+1]⁺ peak at 387. researchgate.net Public databases like PubChem also list GC-MS spectral data for the compound. nih.gov

A typical GC-MS method for analyzing lignans involves a non-polar capillary column, such as a DB-5MS, which is robust and provides excellent separation for a wide range of compounds. researchgate.net The oven temperature is programmed to ramp up gradually, allowing for the sequential elution of compounds based on their boiling points.

researchgate.netmdpi.com

Spectroscopic Quantification Methods (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique that measures the absorption of light by a compound in solution. utwente.nl While it can be used for direct quantification, its application for a compound like this compound is most commonly as a detection method within an HPLC system. niscpr.res.in The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte, a principle described by the Beer-Lambert law.

For quantitative purposes, the wavelength of maximum absorbance (λmax) is used to achieve the highest sensitivity. In the case of the structurally similar lignan (B3055560) (-)-cubebin, the λmax in methanol (B129727) has been identified at 285 nm. niscpr.res.in This wavelength is subsequently used for quantification in HPLC methods, where the detector continuously monitors the column eluent. As this compound passes through the detector cell, its absorbance is recorded as a peak, the area of which is used to determine its concentration by comparison to standards. niscpr.res.in

Direct quantification using a standalone UV-Vis spectrophotometer is less common for complex samples, as it lacks the selectivity to distinguish this compound from other UV-absorbing compounds that might be present. ga-online.org Therefore, its primary role in the analysis of this compound is as a sensitive and reliable detector following chromatographic separation.

Method Validation Parameters (e.g., Accuracy, Precision, Limits of Detection and Quantification)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu It is a mandatory requirement according to guidelines from bodies like the International Council for Harmonisation (ICH) to ensure the reliability of analytical data. europa.eu Key parameters are assessed to define the performance and limitations of the method. eurachem.org

europa.eunih.gov

Future Research Directions

Exploration of Novel Biosynthetic Pathways and Metabolic Engineering

The biosynthesis of lignans (B1203133), including cubebin (B1669318) dimethyl ether, is a complex process involving multiple enzymatic steps. nih.gov While the general pathway from phenylalanine to the precursor (+)-pinoresinol is understood, the specific enzymes and regulatory mechanisms leading to the diverse array of lignan (B3055560) structures remain an active area of investigation. frontiersin.org Future research should prioritize the elucidation of the complete biosynthetic pathway of cubebin dimethyl ether in plants like Phyllanthus niruri. znaturforsch.comnih.gov This involves identifying and characterizing the specific cytochrome P450 enzymes and other transferases responsible for the final modifications of the lignan backbone. nih.gov

Metabolic engineering presents a powerful tool for enhancing the production of desirable lignans. acs.orgnih.gov Once the key biosynthetic genes are identified, they can be manipulated in host organisms, such as Forsythia cell cultures or other suitable plant systems, to increase the yield of this compound. nih.govfrontiersin.org Techniques like RNA interference (RNAi) could be employed to down-regulate competing pathways, thereby channeling metabolic flux towards the synthesis of the target compound. nih.govacs.org The development of transgenic plants or microbial systems engineered for efficient this compound production could provide a sustainable and scalable source for this valuable compound. frontiersin.orgnih.gov

Table 1: Key Areas for Biosynthetic and Metabolic Engineering Research

Research AreaObjectivePotential Impact
Pathway Elucidation Identify and characterize all enzymes in the this compound biosynthetic pathway.Enables targeted metabolic engineering for increased production.
Gene Discovery Isolate and sequence the genes encoding the key biosynthetic enzymes.Provides the genetic tools for transfer into production hosts.
Metabolic Flux Analysis Understand the flow of precursors and intermediates through the pathway.Identifies bottlenecks and opportunities for optimization.
Transgenic Systems Develop genetically modified plants or microorganisms for overproduction.Creates a sustainable and controlled source of the compound.

Development of Advanced Asymmetric Synthetic Methodologies

While this compound can be isolated from natural sources, chemical synthesis offers a route to produce larger quantities and to create novel analogs with potentially enhanced biological activities. An asymmetric synthesis of this compound has been reported, achieving the desired stereochemistry with high selectivity. znaturforsch.comresearchgate.netznaturforsch.com This multi-step synthesis provides a foundation for future work. znaturforsch.com

Identification of New Biological Targets and Mechanistic Elucidation

Preliminary studies have hinted at the potential of cubebin and its derivatives in various therapeutic areas. For instance, cubebin has been investigated for its neuroprotective effects, with studies suggesting it can inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govbiocrick.com this compound itself has been reported to possess anti-trypanocidal and anti-leishmanial activities. researchgate.netthieme-connect.com

A critical direction for future research is the systematic screening of this compound against a wide range of biological targets to uncover new therapeutic applications. This could involve high-throughput screening assays against various enzymes, receptors, and ion channels. Once a promising activity is identified, detailed mechanistic studies will be essential to understand how this compound exerts its effects at the molecular level. This includes identifying the specific binding site on the target protein and elucidating the downstream signaling pathways that are modulated. Such studies will be crucial for the rational design of more potent and selective analogs.

Advanced Computational Modeling for Lignan Interactions and Drug Discovery

Computational modeling has become an indispensable tool in modern drug discovery, offering insights into protein-ligand interactions that can guide experimental work. nih.govnih.govfrontiersin.org For this compound, molecular docking studies can be employed to predict its binding affinity and mode of interaction with various biological targets. nih.govnih.gov This can help prioritize experimental testing and provide a structural basis for its observed biological activities.

Future computational research should move beyond simple docking to more advanced techniques like molecular dynamics (MD) simulations. MD simulations can provide a dynamic picture of how this compound interacts with its target protein over time, revealing important conformational changes and the role of solvent molecules in the binding process. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to build predictive models that correlate the chemical structure of this compound and its analogs with their biological activity. These models can then be used to virtually screen large libraries of compounds and identify new candidates with improved properties.

Table 2: Predicted Targets for this compound

Target NameUniProt IDModel Accuracy
Dual specificity protein kinase CLK4Q9HAZ194.45%
Heat shock protein HSP 90-betaP08238-
Data sourced from available predictive models. Further experimental validation is required. plantaedb.com

Biotechnological Production Optimization for Sustainable Sourcing

The sustainable and large-scale production of this compound is a key prerequisite for its further development and potential commercialization. acs.orgnih.gov While chemical synthesis is an option, biotechnological production using plant cell cultures or microbial fermentation offers a potentially more environmentally friendly and cost-effective alternative. researchgate.net

Future research in this area should focus on optimizing the culture conditions for plant cell suspensions of species like Phyllanthus niruri to maximize the yield of this compound. nih.govresearchgate.net This includes optimizing media composition, elicitor treatments, and bioreactor design. scispace.com The development of hairy root cultures could also be explored as they often exhibit stable and high-level production of secondary metabolites. scispace.com Furthermore, the heterologous expression of the this compound biosynthetic pathway in well-characterized microbial hosts like Saccharomyces cerevisiae or Escherichia coli could provide a highly controlled and scalable production platform. frontiersin.org This would involve transferring all the necessary genes from the plant into the microbe and optimizing their expression to achieve efficient production. A focus on sustainable sourcing and green chemistry principles will be paramount in developing these biotechnological processes. gminsights.comresearchgate.net

Q & A

Q. What are the key steps in the asymmetric synthesis of cubebin dimethyl ether, and how is stereochemical control achieved?

The asymmetric synthesis involves an 8-step sequence starting with a lithiated α-aminonitrile Michael addition to 5H-furan-2-one, achieving >98% diastereoselectivity (de) and enantioselectivity (ee). Key steps include:

  • Diastereoselective Michael addition at −78°C using LDA as a base .
  • Silver nitrate-mediated cleavage to generate the γ-butyrolactone core .
  • Final methylation of (+)-dihydrocubebin using NaH/MeI to yield this compound . Stereochemical control relies on enantiopure chiral auxiliaries and reaction conditions optimized for trans-configured intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data confirm its structure?

Structural confirmation requires:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.6–6.8 ppm) and methylenedioxy groups (δ 5.9 ppm) .
  • IR Spectroscopy : Aromatic C–H stretching (~3000 cm⁻¹) and lactone C=O (1740 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 386 (HRMS: calc. 386.172938, obs. 386.172940) . Cross-validation with HMQC/HMBC NMR correlations is essential to resolve overlapping signals .

Q. How is the purity of this compound validated in synthetic workflows?

Purity is assessed via:

  • HPLC/Chiral Chromatography : To confirm enantiomeric excess (>98% ee) .
  • Elemental Analysis : Matching calculated/observed C, H, O percentages .
  • Melting Point Consistency : Comparison with literature values (if available) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in optical rotation data for synthetic this compound?

Discrepancies (e.g., [α]₂²D = −3.1 vs. literature −7.7°) may arise from:

  • Configurational Errors : Confirm stereochemistry via X-ray crystallography or NOE experiments .
  • Impurity Interference : Reassess purification (e.g., flash chromatography gradients) and quantify residual solvents via GC-MS .
  • Solvent/Concentration Effects : Standardize measurement conditions (solvent, temperature) .

Q. What methodologies optimize reaction yields in the synthesis of this compound derivatives?

Yield optimization strategies include:

  • Temperature Gradients : Lowering Michael addition temperatures (−78°C to −100°C) to minimize side reactions .
  • Catalyst Screening : Testing alternative bases (e.g., KHMDS vs. LDA) for improved de/ee .
  • Design of Experiments (DoE) : Systematic variation of equivalents, solvents, and reaction times .

Q. How can computational modeling aid in predicting this compound’s reactivity and stability?

  • DFT Calculations : Simulate transition states to rationalize stereoselectivity in Michael additions .
  • Molecular Dynamics : Predict solubility/stability in different solvents (e.g., THF vs. DCM) .
  • Kinetic Modeling : Parameterize rate constants for low-temperature oxidation pathways (e.g., ROO● isomerization) .

Q. What strategies address contradictions in bioactivity data for this compound across studies?

Contradictions may stem from:

  • Assay Variability : Standardize bioactivity protocols (e.g., MIC ranges for antimicrobial tests) .
  • Metabolite Interference : Use LC-MS/MS to quantify intact compounds in biological matrices .
  • Epimerization Risks : Monitor compound stability under assay conditions (pH, temperature) .

Methodological Guidelines

Q. How should researchers document synthetic procedures for reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Experimental Section : Detail reaction conditions (temps, times, molar ratios) and purification steps .
  • Supporting Information : Provide NMR/IR raw data, chromatograms, and crystallographic files .
  • Negative Results : Report failed attempts (e.g., alternative catalysts) to aid troubleshooting .

Q. What statistical approaches validate the significance of stereochemical outcomes?

  • Enantiomeric Excess : Calculate via HPLC peak integration and confirm with Mosher ester analysis .
  • Error Propagation : Quantify uncertainty in de/ee using triplicate experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.